molecular formula C17H26BNO4 B8171221 N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

Cat. No.: B8171221
M. Wt: 319.2 g/mol
InChI Key: FSNSXCUIFCWFJK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide is an organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a phenol derivative and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

    Acetamide Formation: The phenol derivative is then reacted with N,N-dimethylacetamide in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Types of Reactions:

    Substitution Reactions: The boronic ester group can undergo nucleophilic substitution reactions, particularly in the presence of halides.

    Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different functional groups.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate nucleophilic substitutions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation of the boronic ester group.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Pharmaceuticals: Serves as a precursor in the synthesis of drugs, particularly those targeting cancer and inflammatory diseases.

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications, where it can act as a molecular scaffold or a reactive intermediate.

Molecular Targets and Pathways:

    Enzymatic Inhibition: The boronic ester group can inhibit serine proteases by forming a covalent bond with the active site serine residue.

    Signal Transduction: Involved in pathways where boron-containing compounds modulate cellular signaling.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in similar applications.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally related compound with similar reactivity.

Uniqueness: N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide is unique due to its combination of a boronic ester group with an acetamide moiety, providing distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-12-10-13(18-22-16(2,3)17(4,5)23-18)8-9-14(12)21-11-15(20)19(6)7/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNSXCUIFCWFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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